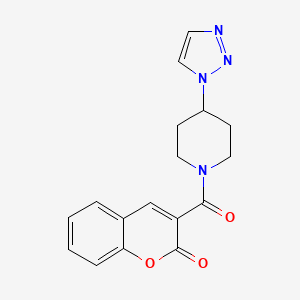
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel hybrid molecule that combines the structural features of triazoles and coumarins. This combination has garnered attention due to the unique biological activities exhibited by both moieties. Triazoles are known for their antimicrobial and anticancer properties, while coumarins have been linked to various pharmacological effects including anticoagulant and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Triazole Ring : This can be achieved via click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Coumarin Formation : The coumarin moiety can be introduced through condensation reactions involving appropriate aromatic aldehydes and β-keto esters.
Anticancer Activity
Research has shown that compounds containing triazole and coumarin structures exhibit significant anticancer properties. For instance, studies on related compounds demonstrated that 4-(1,2,3-triazol-1-yl)coumarin conjugates were evaluated against various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that these compounds could induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazole-containing compounds has also been documented. For example, studies on 1,2,3-triazole derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL . This suggests that the incorporation of a triazole moiety in the compound may enhance its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxic activity against cancer cells. Additionally, modifications at the C-4 position of the triazole and C-6/C-7 positions of the coumarin can lead to increased biological potency .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Triazole-Coumarin Derivatives : A study synthesized a series of triazole-coumarin derivatives which exhibited significant antiproliferative effects in vitro against various human cancer cell lines. Notably, one compound demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .
- Antimicrobial Evaluation : Another study focused on synthesizing triazole-linked chalcone and flavone hybrids that showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong antibacterial properties .
Propriétés
IUPAC Name |
3-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(14-11-12-3-1-2-4-15(12)24-17(14)23)20-8-5-13(6-9-20)21-10-7-18-19-21/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFBXSVLFYVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














